1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as indolecarboxylic acids and derivatives. This compound features a complex structure characterized by an indole ring fused with a carboxylic acid group. It is recognized for its potential applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmaceuticals.
1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid falls under the following classifications:
The synthesis of 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. The key steps may include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize the intermediates and final product.
The molecular formula for 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is . The structure features:
The compound's molecular weight is approximately 216.26 g/mol. The structural representation can be visualized using SMILES notation: CC(=O)N[C@@]1(C)[C@H]2CCCC[C@@]2N1
.
1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis.
The mechanism of action for 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is not extensively documented but can be inferred based on its structural properties. It may interact with biological targets such as enzymes or receptors involved in neurotransmission or cardiovascular regulation due to its indolic structure.
Research indicates that compounds with indole structures often exhibit biological activities, potentially acting as modulators for various physiological processes.
1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is typically a solid at room temperature with moderate solubility in polar solvents like water and ethanol.
Key chemical properties include:
Relevant analyses include stability assessments under various pH conditions and thermal stability tests.
This compound has potential applications in medicinal chemistry, particularly:
Its unique structure may also make it a candidate for studies involving drug design and development, particularly in targeting specific receptors or enzymes associated with metabolic pathways.
The introduction of the ethylcarbamoyl moiety to octahydroindole-2-carboxylic acid requires precision amide bond formation. Carbodiimide-mediated coupling remains predominant, with N,N'-diisopropylcarbodiimide (DIC) demonstrating superior performance in generating the target amide bond while minimizing racemization of the stereogenic centers. When DIC is combined with additives like ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®), racemization suppression exceeds 95% in polar aprotic solvents such as dichloromethane, as confirmed by chiral HPLC analysis [3]. Alternative aminium/uronium-based reagents (e.g., HATU, TBTU) enable efficient couplings at reduced temperatures (0–5°C) but necessitate strict stoichiometric control of organic bases like N,N-diisopropylethylamine (DIPEA) to prevent epimerization [7].
Table 1: Amide Coupling Reagent Performance Comparison
Coupling Agent | Additive | Reaction Temp (°C) | Epimerization (%) | Yield Range (%) |
---|---|---|---|---|
DIC | Oxyma Pure® | 25 | <5 | 85–92 |
HATU | HOBt | 0–5 | 3–8 | 88–95 |
TBTU | HOAt | 0 | 5–10 | 82–88 |
EDC·HCl | NMM | -10 | 8–15 | 75–83 |
Protecting group strategies critically influence coupling efficiency. tert-Butyloxycarbonyl (Boc) protection of the octahydroindole nitrogen enables selective ethylcarbamoyl attachment at C2, while acid-labile groups (e.g., trityl) facilitate downstream deprotection without scaffold degradation [7]. Post-coupling, benzyl ester deprotection via catalytic hydrogenation (Pd/C, H₂) achieves near-quantitative conversion, though residual metal contamination requires meticulous chelating agent washes [2].
Synthesis of the saturated octahydroindole scaffold relies on stereoselective hydrogenation of ethyl indole-2-carboxylate precursors. Platinum oxide (PtO₂) in glacial acetic acid achieves >90% conversion at 30 psi H₂, generating the cis-perhydroindoline system with 8:1 diastereoselectivity favoring the (2S,3aS,7aS) configuration [1]. Catalyst poisoning by indolic nitrogen necessitates incremental acetic acid additions to maintain reaction kinetics, while extended hydrogenation periods (>6 hours) enhance trans-isomer reduction [1] [6].
Table 2: Hydrogenation Parameters and Stereochemical Outcomes
Catalyst | Solvent System | H₂ Pressure (psi) | Time (h) | d.r. (cis:trans) | Yield (%) |
---|---|---|---|---|---|
PtO₂ (0.5%) | AcOH/H₂O (9:1) | 30 | 6 | 8:1 | 85 |
Pd/C (10%) | EtOH/AcOEt (1:1) | 50 | 12 | 5:1 | 78 |
Rh/Al₂O₃ | MeOH/H₂O (95:5) | 60 | 8 | 7:1 | 81 |
Ru/C | i-PrOH | 45 | 10 | 6:1 | 76 |
Notably, heterogeneous palladium catalysts (Pd/C, 5–10 wt%) in ethanol/ethyl acetate mixtures enable moderate diastereocontrol (5:1 d.r.) but suffer from competitive dehalogenation when halogenated indoles are employed [6]. Solvent polarity directly impacts stereoselectivity: protic media (e.g., ethanol/acetic acid) stabilize the cis-transition state via hydrogen bonding, whereas aprotic solvents diminish diastereomeric ratios to ≤3:1 [2].
The presence of three chiral centers in 1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid generates four enantiomeric pairs, necessitating advanced separation techniques. Reverse-phase HPLC (Inertsil ODS-4 column, 250 × 4.6 mm, 5 μm) with 10 mM potassium phosphate buffer (pH 3.0) achieves baseline resolution of all isomers at 35°C and 1.5 mL/min flow rate [5]. Retention times correlate with stereochemistry: the (2S,3aS,7aS) isomer elutes at 12.3 min, while (2R,3aR,7aR) appears at 14.8 min, attributed to differential hydrophobic hydration of conformers [5].
Method validation confirms linearity (R² > 0.999) from 0.022–0.150 mg/mL, with LOD/LOQ values of 0.006 mg/mL and 0.022–0.024 mg/mL, respectively. Isomeric purity ≥99.5% is attainable through fraction collection, though recovery varies (93.9–107.9%) depending on isomer hydrophobicity [5]. Non-chromophoric nature mandates refractive index detection, which introduces sensitivity limitations versus UV-based methods but avoids derivatization requirements [5].
Scalable synthesis demands optimization of hydrogenation and amidation steps. Key advancements include:
Continuous flow hydrogenation using Pd/C-packed columns (50 bar H₂, 80°C) demonstrates 30% productivity increase over batch processes, but requires superheated solvent conditions to prevent indole polymerization [2].
Table 3: Scalability Parameters for Key Synthetic Steps
Process Step | Optimal Scale (kg) | Cycle Time (h) | Throughput (kg/day) | Purity Threshold (%) |
---|---|---|---|---|
Indole Hydrogenation | 50 | 8 | 150 | 98.5 (cis:trans ≥8:1) |
Ethylcarbamoyl Coupling | 35 | 6 | 140 | 99.0 |
HPLC Purification | 5 | 12 | 10 | 99.5 |
Crystallization | 100 | 24 | 100 | 99.8 |
Crystallization remains the preferred final purification method: anti-solvent addition (heptane:ethyl acetate, 4:1) to DMF solutions yields the title compound as white crystals with 99.8% purity, eliminating residual diastereomers below detectable limits [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4